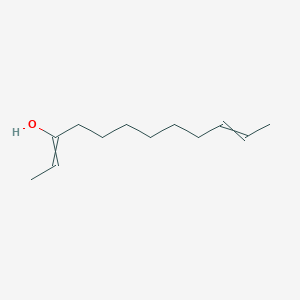
Dodeca-2,10-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-2,10-dien-3-ol is an organic compound with the molecular formula C12H22O. It is a type of alcohol characterized by the presence of two double bonds located at the 2nd and 10th positions of the dodecane chain. This compound is known for its role in chemical communication among termites, where it acts as a trail-following pheromone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-2,10-dien-3-ol typically involves the use of alkyne and alkene intermediates. One common method is the partial hydrogenation of dodeca-2,10-diyne, which introduces the double bonds at the desired positions . The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dodeca-2,10-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form dodecan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products
Oxidation: Dodeca-2,10-dienal or dodeca-2,10-dienoic acid.
Reduction: Dodecan-3-ol.
Substitution: Dodeca-2,10-dien-3-chloride or dodeca-2,10-dien-3-bromide.
Applications De Recherche Scientifique
Dodeca-2,10-dien-3-ol has several applications in scientific research:
Chemistry: Used as a model compound in studies of pheromone synthesis and chemical communication.
Biology: Investigated for its role in termite behavior and colony organization.
Industry: Used in the formulation of synthetic pheromones for pest management.
Mécanisme D'action
Dodeca-2,10-dien-3-ol exerts its effects primarily through its role as a pheromone. In termites, it is secreted by the sternal glands and detected by the antennae of other termites. The compound binds to specific olfactory receptors, triggering a behavioral response that leads to trail-following and recruitment of other termites to food sources . The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Dodec-3-en-1-ol: Another trail-following pheromone in termites.
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: A related compound with an additional double bond, also used in termite communication.
6,10-Dodecadien-1-yn-3-ol: A compound with a similar carbon chain but different functional groups.
Uniqueness
Dodeca-2,10-dien-3-ol is unique due to its specific double bond positions and its dual role in both orientation and recruitment behaviors in termites. This specificity makes it a valuable compound for studying chemical communication and developing targeted pest control methods .
Propriétés
Numéro CAS |
401504-19-6 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
dodeca-2,10-dien-3-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-5,13H,6-11H2,1-2H3 |
Clé InChI |
FUQLTPUHWGCUAA-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCCCCCC(=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


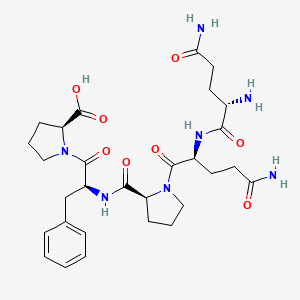
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
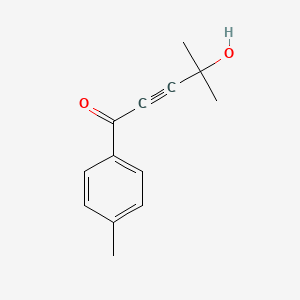
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)
![(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol](/img/structure/B14256571.png)
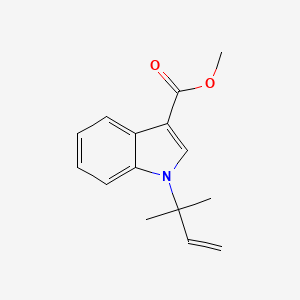
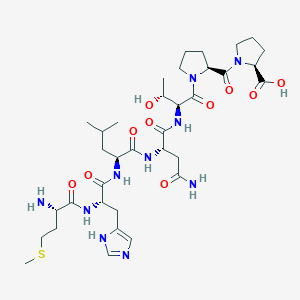
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
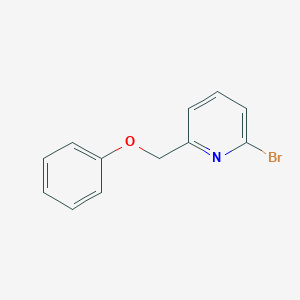
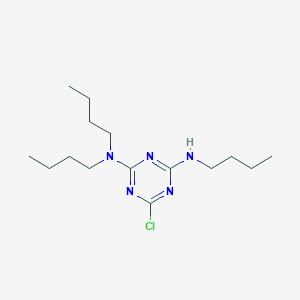
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
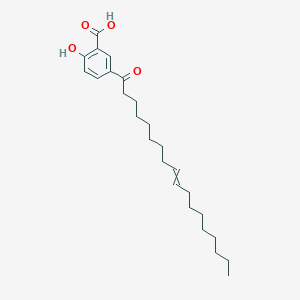
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
